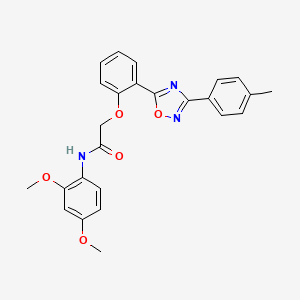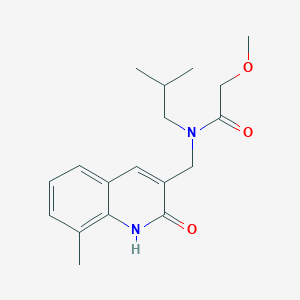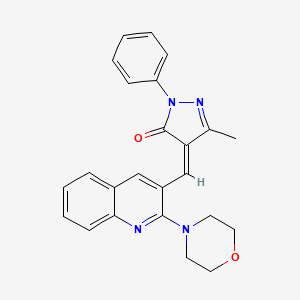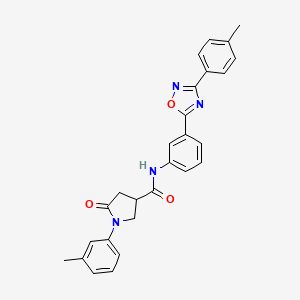
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide prevents the formation of the mitotic spindle, which is necessary for cell division. This results in the inhibition of cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of tubulin inhibition on cancer cells. One limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in lab experiments is that it can be toxic to normal cells at high concentrations, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One area of research is the development of new formulations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. Finally, there is a need for further studies to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-hydroxy-6-methylquinoline and 3-bromo-2-methylbenzoic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-22(14-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-13-18(2)11-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXVAOBMUJRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-2-methyl-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)

![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)

![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)



![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)